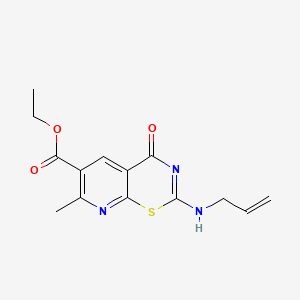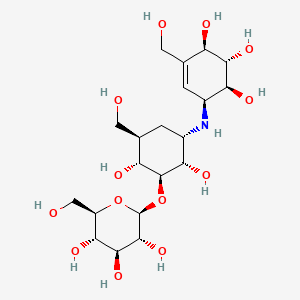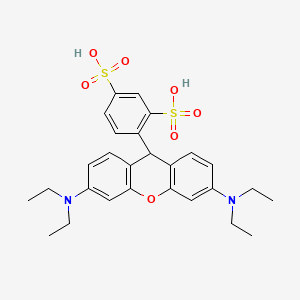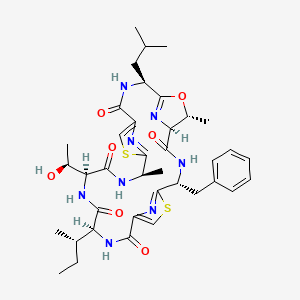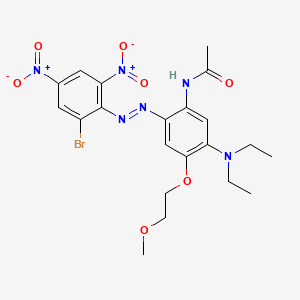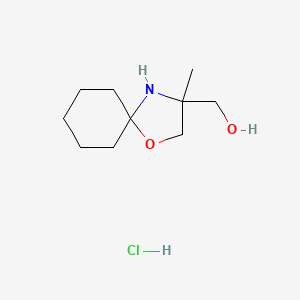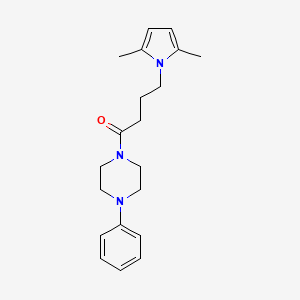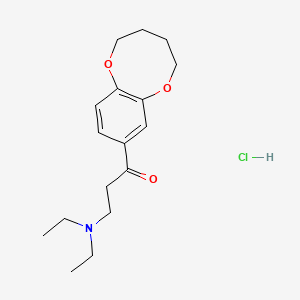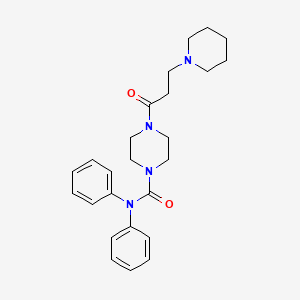
2(3H)-Benzothiazolone, 5-chloro-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is an organic compound belonging to the class of benzothiazolones. It is characterized by a benzene ring fused to a thiazole ring, with a chlorine atom at the 5th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- typically involves the reaction of 5-chloro-2-aminobenzenethiol with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolones, depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, the compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolinone, 5-chloro-6-methoxy-: Similar structure but with an oxygen atom in place of the sulfur atom in the thiazole ring.
5-Chloro-6-methoxy-2,3-dihydrobenzoxazole-2-one: Another related compound with a similar benzoxazole structure.
Uniqueness
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. Its thiazole ring also differentiates it from benzoxazole analogs, potentially leading to different reactivity and applications.
Propriétés
Numéro CAS |
80689-15-2 |
|---|---|
Formule moléculaire |
C8H6ClNO2S |
Poids moléculaire |
215.66 g/mol |
Nom IUPAC |
5-chloro-6-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
Clé InChI |
HEIQAZAOOSKTDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)SC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


